molecular formula C9H15NO4S B12419518 Sucistil

Sucistil

Katalognummer: B12419518
Molekulargewicht: 233.29 g/mol
InChI-Schlüssel: APEHTMPGSTXAJL-JGVFFNPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The preparation of Sucistil involves several synthetic routes and reaction conditions. While specific details on the synthesis of this compound are limited, general methods for synthesizing similar compounds often include:

Analyse Chemischer Reaktionen

Sucistil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

    Common reagents and conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Wissenschaftliche Forschungsanwendungen

Sucistil has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in various chemical studies to understand its reactivity and properties.

    Biology: In biological research, this compound is used to study oxygen transport and its effects on cellular processes.

    Medicine: this compound’s role as an oxygen carrier makes it a valuable tool in medical research, particularly in studies related to hemoglobin and oxygen transport.

    Industry: This compound is used in industrial applications, such as the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of Sucistil involves its ability to bind and transport oxygen. This is primarily due to its interaction with hemoglobin, where it acts as an oxygen carrier. The molecular targets and pathways involved in this process include the binding of oxygen to the iron center in hemoglobin, facilitating oxygen transport and release .

Vergleich Mit ähnlichen Verbindungen

Sucistil can be compared to other similar compounds, such as:

This compound’s uniqueness lies in its specific role as an oxygen carrier, which distinguishes it from other similar compounds that may have different functions and applications.

Eigenschaften

Molekularformel

C9H15NO4S

Molekulargewicht

233.29 g/mol

IUPAC-Name

(2R)-2-amino-3-[(3R)-2,5-dioxohexan-3-yl]sulfanylpropanoic acid

InChI

InChI=1S/C9H15NO4S/c1-5(11)3-8(6(2)12)15-4-7(10)9(13)14/h7-8H,3-4,10H2,1-2H3,(H,13,14)/t7-,8+/m0/s1

InChI-Schlüssel

APEHTMPGSTXAJL-JGVFFNPUSA-N

Isomerische SMILES

CC(=O)C[C@H](C(=O)C)SC[C@@H](C(=O)O)N

Kanonische SMILES

CC(=O)CC(C(=O)C)SCC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.